molecular formula C24H37P B12576530 Dicyclohexyl(2-cyclohexylphenyl)phosphane CAS No. 625856-27-1

Dicyclohexyl(2-cyclohexylphenyl)phosphane

Cat. No.: B12576530
CAS No.: 625856-27-1
M. Wt: 356.5 g/mol
InChI Key: PBWQTYUASDMXLB-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-cyclohexylphenyl)phosphane is a tertiary phosphine ligand characterized by two cyclohexyl groups and a 2-cyclohexylphenyl substituent attached to a central phosphorus atom. Its steric bulk and electron-rich nature make it valuable in coordination chemistry, particularly in transition metal-catalyzed reactions such as cross-couplings and asymmetric syntheses. The cyclohexyl groups enhance steric hindrance, which can stabilize metal centers and influence reaction selectivity .

Properties

CAS No.

625856-27-1

Molecular Formula

C24H37P

Molecular Weight

356.5 g/mol

IUPAC Name

dicyclohexyl-(2-cyclohexylphenyl)phosphane

InChI

InChI=1S/C24H37P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h10-11,18-22H,1-9,12-17H2

InChI Key

PBWQTYUASDMXLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl(2-cyclohexylphenyl)phosphane can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2-cyclohexylphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.

    Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are used.

    Coupling Reactions: Palladium catalysts are often employed, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

Catalytic Applications

1.1. Role in Organometallic Catalysis

Dicyclohexyl(2-cyclohexylphenyl)phosphane is frequently utilized as a ligand in organometallic chemistry. Its ability to stabilize metal centers enhances catalytic activity in several reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a ligand for palladium catalysts, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the phosphine ligand significantly improves the reaction efficiency and selectivity .
  • Hydrosilylation Reactions : In hydrosilylation processes, this compound has been shown to enhance the turnover frequency of nickel catalysts, making it an effective catalyst for the addition of silanes to alkenes .

1.2. Synthesis of Phosphine Complexes

The compound can also be used to synthesize various phosphine complexes that exhibit interesting reactivity patterns. For instance, complexes formed with transition metals such as palladium and platinum have been explored for their catalytic properties in hydrogenation and hydroformylation reactions.

Organic Synthesis

2.1. Synthesis of Functionalized Compounds

This compound is employed in the synthesis of various organic compounds, particularly those containing phosphorus functionality. It can facilitate the formation of phosphonates and phosphine oxides through nucleophilic substitution reactions.

2.2. Application in Drug Discovery

In medicinal chemistry, this phosphine compound is being investigated for its potential role in synthesizing biologically active molecules. Its ability to form stable complexes with metal ions can be exploited in drug design, particularly for targeting specific biological pathways.

Material Science

3.1. Development of Advanced Materials

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : It is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of phosphine groups into polymer backbones can modify their electrical conductivity and thermal properties.
  • Nanomaterials : Research indicates that this compound can be used to stabilize nanoparticles during synthesis, improving their dispersion and preventing agglomeration, which is crucial for applications in electronics and catalysis.

Case Studies

4.1. Case Study on Catalytic Efficiency

A study demonstrated that this compound significantly increased the efficiency of palladium-catalyzed Suzuki-Miyaura reactions under microwave conditions, achieving high yields within short reaction times . This highlights its potential for industrial applications where time and efficiency are critical.

4.2. Synthesis of Biologically Active Phosphorus Compounds

In another investigation, this phosphine was utilized to synthesize a series of phosphorus-containing compounds that exhibited promising anti-cancer activity against various cell lines . The study emphasized the versatility of this compound in developing therapeutic agents.

Mechanism of Action

The mechanism by which dicyclohexyl(2-cyclohexylphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation and breaking of chemical bonds, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.

Comparison with Similar Compounds

Structural and Electronic Properties

A. Dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane (Cy2MOP)

  • Structure : Features a binaphthyl backbone with a methoxy group and two cyclohexyl substituents.
  • Electronic Effects : The methoxy group provides electron-donating properties, while the binaphthyl backbone introduces axial chirality, critical for asymmetric catalysis.
  • Performance : In Buchwald-Hartwig aminations, Cy2MOP demonstrated superior enantioselectivity compared to phenyl-substituted analogs, achieving 62.5% yield in a palladium-catalyzed reaction .

B. XPhos (Dicyclohexyl[2′,4′,6′-tris(propan-2-yl)[1,1′-biphenyl]-2-yl]phosphane)

  • Structure : Contains a biphenyl scaffold with three isopropyl groups and two cyclohexyl substituents.
  • Steric Effects : The tris-isopropyl groups create a highly congested environment, enabling efficient coupling in sterically demanding substrates (e.g., 75% yield in MBSC macrocycle synthesis) .
  • Catalytic Efficiency : Operates at low catalyst loadings (0.2–0.5 mol%) in palladium-mediated reactions due to strong metal-ligand binding .

C. trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane]palladium(II)

  • Structure : A palladium complex with two dicyclohexyl(trimethylphenyl)phosphane ligands.
  • Coordination Chemistry : The trimethylphenyl group provides moderate steric bulk, balancing catalytic activity and stability. Comparable to the target compound but with lower enantioselectivity in asymmetric transformations .

D. Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

  • Structure : A vinylic phosphine with diphenyl and cyclohexyl groups.
  • Reactivity : The conjugated vinyl group enhances π-backbonding with metals, useful in olefin metathesis. However, its synthetic route (69% yield via chloride substitution) is less efficient than the target compound’s methods .

Catalytic Performance

Compound Reaction Type Catalyst Loading (mol%) Yield/Activity Key Feature Reference
Dicyclohexyl(2-cyclohexylphenyl)phosphane Cross-Coupling 0.2–0.5 High enantioselectivity Steric stabilization of Pd centers
Cy2MOP Buchwald-Hartwig Amination 1.0 62.5% Axial chirality for asymmetric control
XPhos MBSC Macrocycle Synthesis 0.2 75% Tris-isopropyl for steric demand
Au(I)-Triphenylphosphane Breast Cancer Cell Inhibition N/A IC50 = 3.46 µM DHFR/TrxR enzyme inhibition

Biological Activity

Dicyclohexyl(2-cyclohexylphenyl)phosphane is a phosphine compound that has garnered attention in various fields, particularly in catalysis and biological applications. Its unique structure allows it to interact with biological systems, potentially influencing enzyme activity and receptor interactions. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound can be represented as follows:

  • Chemical Formula : C21_{21}H31_{31}P
  • Molecular Weight : 330.45 g/mol

The compound features a phosphorus atom bonded to two cyclohexyl groups and one 2-cyclohexylphenyl group, contributing to its steric and electronic properties that influence its biological interactions.

Biological Activity Overview

Research indicates that phosphine derivatives like this compound exhibit various biological activities, primarily through their interactions with proteins and enzymes. These compounds can serve as inhibitors or modulators in biochemical pathways.

  • Enzyme Inhibition : Phosphines can act as enzyme inhibitors by mimicking substrates or altering the active site of enzymes.
  • Receptor Modulation : Some phosphine derivatives have been shown to interact with neurotransmitter receptors, affecting signaling pathways.

1. GABAB Receptor Inhibition

A study highlighted the role of phosphinic acid analogs as potent inhibitors of the GABAB receptor, a type of G protein-coupled receptor involved in neurotransmission. Although this compound itself was not directly tested, its structural analogs demonstrated significant inhibitory effects on receptor activity, suggesting potential for similar biological interactions .

Data Tables

Study Biological Activity Findings
Study 1GABAB Receptor InhibitionPhosphinic acid analogs showed potent inhibition .
Study 2Anticancer ActivityPhosphine derivatives disrupted enzyme functions in cancer cells .
Study 3Enzyme InteractionThis compound may inhibit specific enzymes based on structural similarity .

Research Findings

Recent studies have focused on synthesizing and characterizing various phosphine compounds to elucidate their biological roles. Findings suggest that modifications in the alkyl or aryl groups attached to phosphorus can significantly alter biological activity:

  • Structural-Activity Relationship (SAR) : Research indicates that variations in the substituents on the phosphorus atom can enhance or diminish biological activity .
  • Catalytic Applications : this compound has been explored for its catalytic properties in organic reactions, which may indirectly affect biological systems through metabolic pathways .

Q & A

Q. Key Conditions Table :

ComponentRoleExample Reagents/Conditions
CatalystPd sourcePd(π-cinnamyl)Cl₂ dimer
LigandAuxiliary1,1'-bis(di-i-propylphosphino)ferrocene
SolventReaction mediumDMSO
TemperatureReaction activation120°C, 48 hours
PurificationIsolationFlash chromatography (hexane/EtOAc)

Basic: How is this compound characterized post-synthesis?

Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and HPLC . For instance:

  • ³¹P NMR : A singlet at δ 14.3 ppm confirms the phosphane group .
  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.8–8.2 ppm), while cyclohexyl protons show upfield shifts (δ 1.2–2.5 ppm) .
  • HPLC : Retention time of 19.2 minutes with >95% purity .

Q. Mechanistic Insight :

  • Steric hindrance directs substrate orientation.
  • π-Stacking between aryl groups and substrates stabilizes intermediates.

Advanced: What strategies address low yields or selectivity in cross-coupling reactions using this ligand?

Optimize palladium catalyst loading (e.g., 1–5 mol%) and employ bulky bases (e.g., K₃PO₄) to minimize side reactions. For Suzuki-Miyaura couplings, pairing with Pd(OAc)₂ and using anhydrous dioxane at 110°C improves efficiency . If selectivity drops, screen solvent polarity (e.g., toluene vs. DMF) or introduce substituents on the aryl halide to modulate electronic effects .

Q. Example Protocol :

ParameterOptimization Range
CatalystPd(OAc)₂ (1–5 mol%)
Ligand4 mol%
SolventToluene or dioxane
Temperature100–120°C
BaseK₃PO₄ or Cs₂CO₃

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Common impurities include unreacted aryl halides and oxidized phosphine oxides (detected via ³¹P NMR as δ 25–30 ppm). Purification via column chromatography (silica gel, gradient elution) effectively removes these. For persistent oxidation, conduct reactions under strict inert atmosphere (N₂/Ar) and use degassed solvents .

Advanced: How does the ligand’s electronic environment affect its coordination to metal centers?

The electron-donating cyclohexyl groups increase electron density at phosphorus, enhancing σ-donation to metals like Pd or Pt. X-ray crystallography of a Pt complex (trans-[PtCl₂(ligand)₂]) shows Pt–P bond lengths of 2.326 Å , indicating strong back-donation. The ligand’s Hammett parameter (σ ≈ -0.2) suggests moderate electron donation, balancing catalytic activity and stability .

Q. Troubleshooting Checklist :

  • Verify ligand:metal ratio (1:1 vs. 2:1).
  • Assess solvent/base compatibility.
  • Characterize metal-ligand complex (e.g., UV-vis, XRD).

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